4-Bromo-2-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
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Overview
Description
4-Bromo-2-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate is a complex organic compound with the molecular formula C24H21BrN2O4 This compound is notable for its intricate structure, which includes a brominated phenyl ring, a carbohydrazonoyl group, and a methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate typically involves multiple steps:
Bromination: The initial step involves the bromination of a phenyl ring to introduce the bromine atom at the desired position.
Formation of the Carbohydrazonoyl Group: This step involves the reaction of the brominated phenyl compound with hydrazine derivatives to form the carbohydrazonoyl group.
Acetylation: The next step is the acetylation of the intermediate compound with 2-methylphenoxyacetic acid to form the acetylated product.
Esterification: Finally, the compound undergoes esterification with 3-methylbenzoic acid to yield the final product.
Each of these steps requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve scaling up the aforementioned synthetic routes. This would include optimizing reaction conditions for larger batch sizes, ensuring consistent quality control, and implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-Bromo-2-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular pathways. Researchers may use it to investigate its effects on specific biological targets, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Its ability to interact with biological molecules suggests it may have applications in drug discovery and development.
Industry
In industrial settings, the compound’s unique chemical properties could be utilized in the development of new materials or chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism by which 4-Bromo-2-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing cellular pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
- 4-Bromo-2-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
Uniqueness
Compared to similar compounds, 4-Bromo-2-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate stands out due to its specific substitution pattern and the presence of the 3-methylbenzoate moiety. These structural features confer unique chemical properties, such as reactivity and stability, making it particularly valuable for certain research applications.
Properties
CAS No. |
765911-95-3 |
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Molecular Formula |
C24H21BrN2O4 |
Molecular Weight |
481.3 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C24H21BrN2O4/c1-16-6-5-8-18(12-16)24(29)31-22-11-10-20(25)13-19(22)14-26-27-23(28)15-30-21-9-4-3-7-17(21)2/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+ |
InChI Key |
XPNJBXKDGKCKGJ-VULFUBBASA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)COC3=CC=CC=C3C |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)COC3=CC=CC=C3C |
Origin of Product |
United States |
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